molecular formula C20H22N2O4 B2905127 2-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 923103-68-8

2-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2905127
CAS No.: 923103-68-8
M. Wt: 354.406
InChI Key: QGUWXEFAMDLVHT-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and an oxopyrrolidinylphenyl group connected via an acetamide linkage.

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the acylation of 3,4-dimethoxyphenylacetic acid with 3-(2-oxopyrrolidin-1-yl)aniline under controlled conditions. The reaction is often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability .

Chemical Reactions Analysis

2-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or aromatic rings, using reagents like sodium hydride (NaH) or halogenating agents.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, microbial growth, or other physiological processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

2-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-9-8-14(11-18(17)26-2)12-19(23)21-15-5-3-6-16(13-15)22-10-4-7-20(22)24/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUWXEFAMDLVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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